molecular formula C19H21Br2N3O3 B11111890 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11111890
M. Wt: 499.2 g/mol
InChI Key: IPTMSYZKZURWHB-FSJBWODESA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes both brominated aromatic rings and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the bromination of 4-methylphenylamine to obtain 2,6-dibromo-4-methylphenylamine. This intermediate is then reacted with acetohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dibromo-4-methylphenyl)amino]-N-(2-methylpropyl)acetamide
  • 4-(4-Methylphenyl)-2,2:6,2-terpyridine

Uniqueness

Compared to similar compounds, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of brominated aromatic rings and hydrazide functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21Br2N3O3

Molecular Weight

499.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H21Br2N3O3/c1-11-7-15(20)19(16(21)8-11)22-10-18(25)24-23-12(2)14-6-5-13(26-3)9-17(14)27-4/h5-9,22H,10H2,1-4H3,(H,24,25)/b23-12+

InChI Key

IPTMSYZKZURWHB-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC)Br

Origin of Product

United States

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